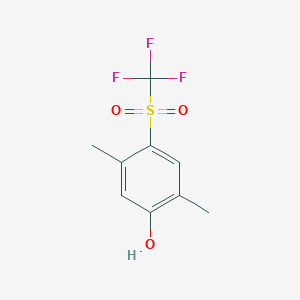
2,5-Dimethyl-4-(trifluoromethylsulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-(trifluoromethylsulfonyl)phenol is a phenolic compound that has garnered significant interest in various scientific fields due to its unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-(trifluoromethylsulfonyl)phenol typically involves the reaction of 2,5-dimethylphenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethyl-4-(trifluoromethylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethylsulfonyl groups.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-4-(trifluoromethylsulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hyperuricemia and gout.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-(trifluoromethylsulfonyl)phenol involves its interaction with molecular targets such as enzymes. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition leads to reduced levels of uric acid in the blood, which is beneficial in treating conditions like gout.
Comparaison Avec Des Composés Similaires
2,5-Dimethylphenol: Lacks the trifluoromethylsulfonyl group, resulting in different chemical properties and applications.
4-(Trifluoromethylsulfonyl)phenol:
2,5-Dimethyl-4-(methylsulfonyl)phenol: Similar structure but with a methylsulfonyl group instead of trifluoromethylsulfonyl, leading to different chemical behavior.
Uniqueness: The presence of both dimethyl and trifluoromethylsulfonyl groups in 2,5-Dimethyl-4-(trifluoromethylsulfonyl)phenol imparts unique chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
IUPAC Name |
2,5-dimethyl-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-5-4-8(6(2)3-7(5)13)16(14,15)9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUUVVBBMXYMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














